2-methyl-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol
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Overview
Description
2-methyl-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol is a synthetic organic compound that features a pyrazolopyrimidine core, a thiophene ring, and a propanol moiety. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-methyl-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazolopyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the thiophene ring: This step might involve coupling reactions such as Suzuki or Stille coupling.
Attachment of the propanol moiety: This can be done through nucleophilic substitution or addition reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound might undergo oxidation reactions, particularly at the propanol moiety, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions could convert the compound into various reduced forms, potentially altering its biological activity.
Substitution: The compound might participate in nucleophilic or electrophilic substitution reactions, especially at the thiophene ring or the pyrazolopyrimidine core.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones, while substitution could introduce various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.
Biology
Biologically, compounds with similar structures are often investigated for their potential as enzyme inhibitors, receptor agonists or antagonists, and other bioactive agents.
Medicine
In medicine, such compounds might be explored for their therapeutic potential in treating diseases such as cancer, inflammation, or infectious diseases.
Industry
Industrially, the compound could find applications in the development of new materials, agrochemicals, or pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-methyl-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression.
Comparison with Similar Compounds
Similar Compounds
1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine: Shares the pyrazolopyrimidine core.
3-(thiophen-3-yl)propan-2-ol: Contains the thiophene ring and propanol moiety.
2-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ylamine: Similar core structure with different substituents.
Uniqueness
The uniqueness of 2-methyl-1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-3-(thiophen-3-yl)propan-2-ol lies in its specific combination of functional groups and structural motifs, which could confer unique biological activities and chemical properties.
Properties
IUPAC Name |
2-methyl-1-[(1-methylpyrazolo[3,4-d]pyrimidin-4-yl)amino]-3-thiophen-3-ylpropan-2-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N5OS/c1-14(20,5-10-3-4-21-7-10)8-15-12-11-6-18-19(2)13(11)17-9-16-12/h3-4,6-7,9,20H,5,8H2,1-2H3,(H,15,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIHIFPYEKQFGHS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC2=C3C=NN(C3=NC=N2)C)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.39 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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